

# Technical Monograph: tert-Butyl But-3-ynoate

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## Compound of Interest

Compound Name: *Tert-butyl But-3-ynoate*

Cat. No.: *B8014494*

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CAS 1027931-31-2 | A Bifunctional "Click" & Carboxylate Building Block[1][2]

## Executive Summary

**tert-Butyl but-3-ynoate** (CAS 1027931-31-2) is a specialized bifunctional reagent widely utilized in medicinal chemistry and organic synthesis.[1] It features two distinct reactive centers: a terminal alkyne capable of bioorthogonal "click" chemistry and metal-catalyzed couplings, and a tert-butyl ester, which serves as an acid-labile mask for the carboxylic acid.[1]

This compound is critical for fragment-based drug discovery (FBDD) where orthogonal protection strategies are required.[1] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack and basic hydrolysis, allowing chemoselective transformations at the alkyne terminus before revealing the acid functionality under mild acidic conditions (e.g., TFA or HCl/Dioxane).

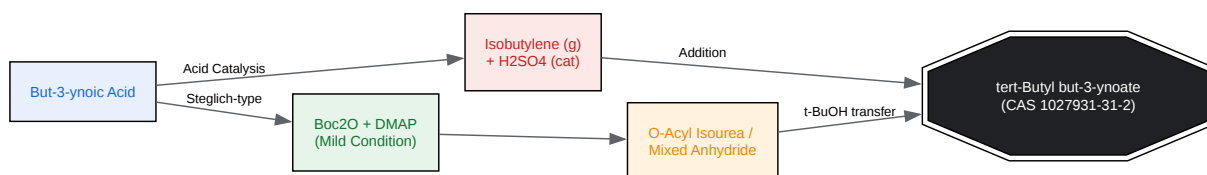
## Chemical Profile & Properties[2][3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	tert-Butyl but-3-ynoate
CAS Number	1027931-31-2
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	140.18 g/mol
Structure	HC≡C-CH <sub>2</sub> -COOC(CH <sub>3</sub> ) <sub>3</sub>
Physical State	Colorless to pale yellow liquid (often supplied in DCM solution)
Solubility	Soluble in DCM, THF, EtOAc, Chloroform; insoluble in water
Stability	Stable at -20°C; sensitive to heat (polymerization risk)

## Synthesis & Production Strategies

The synthesis of **tert-butyl but-3-ynoate** requires conditions that avoid the isomerization of the β,γ-alkyne to the thermodynamically stable α,β-allenoate, a common side reaction under basic conditions.[1]

## Mechanistic Pathway (Graphviz)



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Figure 1: Synthetic routes to **tert-butyl but-3-ynoate**. The Boc<sub>2</sub>O/DMAP route is preferred for small-scale lab synthesis to minimize isomerization.[1]

## Preferred Synthetic Route (Boc-Anhydride Method)

While industrial routes may use isobutylene gas, the laboratory standard for high purity involves di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[1]

- Activation: But-3-ynoic acid reacts with Boc<sub>2</sub>O in the presence of a nucleophilic catalyst (DMAP).[1]
- Transfer: The tert-butyl group is transferred to the carboxylate, releasing CO<sub>2</sub> and tert-butanol.[1]
- Purification: The product is isolated via silica gel chromatography (typically Hexanes/EtOAc) to remove byproducts.

## Reactivity & Applications in Drug Discovery

The core value of CAS 1027931-31-2 lies in its orthogonal reactivity.[1] It allows researchers to build complex heterocycles or linkers while keeping the carboxylic acid "masked" until the final step.

## The "Click" Handle (CuAAC)

The terminal alkyne is a prime substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

- Reaction: **tert-Butyl but-3-ynoate** + R-N<sub>3</sub> → 1,4-Disubstituted 1,2,3-Triazole.[1]
- Utility: Used to link the butanoate arm to pharmacophores, creating peptidomimetics or PROTAC linkers.

## Sonogashira Coupling

The terminal proton (pKa ~25) allows for Pd/Cu-catalyzed cross-coupling with aryl halides.[1]

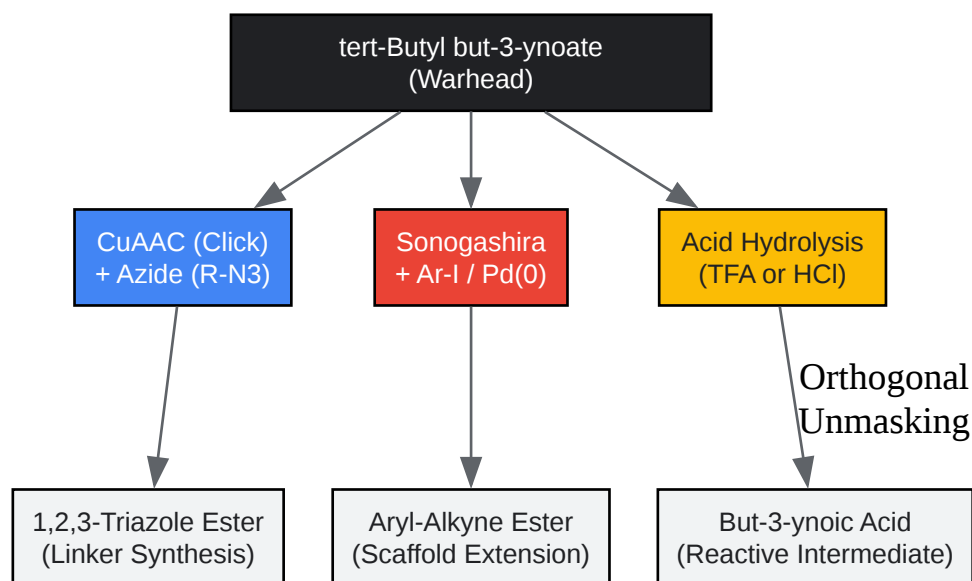
- Outcome: Formation of internal alkynes (Ar-C≡C-CH<sub>2</sub>-COOtBu).
- Advantage: The tert-butyl ester survives the basic conditions (Et<sub>3</sub>N/Piperidine) required for the coupling, whereas methyl esters might undergo hydrolysis or transesterification.

## Heterocycle Synthesis (Isoxazoles)

Reaction with nitrile oxides (generated in situ from oximes) yields isoxazoles.

- Mechanism: 1,3-Dipolar cycloaddition.[1]
- Drug Relevance: Isoxazoles are bioisosteres for amide bonds, improving metabolic stability.

## Reactivity Flowchart (Graphviz)



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Figure 2: Divergent reactivity profile.[1] The compound serves as a hub for cycloaddition, coupling, and deprotection.

## Experimental Protocols

### Protocol A: General Click Chemistry (Triazole Formation)

Use this protocol to conjugate the linker to an azide-bearing scaffold.[1]

Reagents:

- **tert-Butyl but-3-ynoate** (1.0 equiv)[1]

- Organo-azide (1.0 equiv)[1][3]
- $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  (0.1 equiv)
- Sodium Ascorbate (0.5 equiv)
- Solvent: t-BuOH/H<sub>2</sub>O (1:1)[1]

Procedure:

- Dissolve the azide and **tert-butyl but-3-ynoate** in the solvent mixture.[1]
- Add a freshly prepared aqueous solution of sodium ascorbate, followed by the copper sulfate solution.
- Stir vigorously at room temperature for 4–12 hours. The reaction typically turns from blue to a murky yellow/green as Cu(I) is generated.
- Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Silica flash chromatography (0–50% EtOAc in Hexanes).

## Protocol B: Chemoselective Deprotection (t-Bu Removal)

Use this to reveal the carboxylic acid without affecting internal alkynes or triazoles formed in previous steps.[1]

Reagents:

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the tert-butyl ester derivative in DCM (0.1 M concentration).

- Cool to 0°C.
- Add TFA dropwise (Ratio: 1:4 TFA:DCM).
- Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of high R<sub>f</sub> spot).
- Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
- Result: The free carboxylic acid is obtained, usually as a solid or oil, ready for amide coupling.

## Safety & Handling

- Flammability: As a low molecular weight ester, it is flammable. Keep away from open flames and sparks.
- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or decompose if exposed to light and air for extended periods.
- Toxicity: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
- Solvent Stabilizers: Commercial preparations often contain ~20% DCM to improve stability and handling safety.

## References

- Organic Syntheses. Preparation of tert-Butyl Esters via Boc Anhydride. [1] Org. [4][5][6] Synth. 2006, 83, 201. [\[Link\]](#)
- Hein, J. E., & Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 2010, 39(4), 1302-1315. [\[Link\]](#)
- ChemSrc. CAS 1027931-31-2 Physicochemical Properties. [\[Link\]](#)[1]

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## Sources

- [1. 53841-07-9|Ethyl but-3-ynoate|BLD Pharm \[bldpharm.com\]](#)
- [2. Dcm solvent | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. TERT-BUTYL 3-BUTENOATE One Chongqing Chemdad Co. , Ltd \[chemdad.com\]](#)
- [5. youtube.com \[youtube.com\]](#)
- [6. tert-Butyl nitrite \(TBN\) \[organic-chemistry.org\]](#)
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